molecular formula C19H22N4O4 B2702935 6-oxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 946208-11-3

6-oxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2702935
CAS RN: 946208-11-3
M. Wt: 370.409
InChI Key: YELIGYXUDRFDOV-UHFFFAOYSA-N
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Description

6-oxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.409. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (the compound ) has been synthesized via the modified Biginelli reaction. The reaction involves benzaldehyde, p-tolylurea, and methyl acetoacetate, promoted with microwave irradiation and catalyzed by TsOH under solvent-free conditions. This synthesis method yields the compound in high yield .

a. Antiviral Activity: Given the interest in DHPMs, researchers could explore the antiviral activity of this compound. In vitro studies against viruses such as HIV-1 and HIV-2 could provide insights into its efficacy as an antiviral agent .

b. Antiparasitic Activity: Considering the compound’s structure, it might exhibit antiparasitic properties. Researchers could investigate its effects against protozoan parasites, such as Leishmania or Plasmodium species, responsible for diseases like leishmaniasis and malaria. In vitro and in vivo assays would be valuable for assessing its potential as an antiparasitic agent .

c. Anti-inflammatory Properties: The presence of aromatic rings and carbonyl groups suggests potential anti-inflammatory activity. Researchers could explore its effects on inflammatory pathways, cytokine production, and immune responses.

d. Cancer Research: DHPMs have been studied for their potential as anticancer agents. Investigating the compound’s impact on cancer cell lines, apoptosis pathways, and cell cycle regulation could reveal its suitability for cancer research.

e. Drug Design and Optimization: The compound’s unique structure could serve as a scaffold for designing novel drugs. Medicinal chemists might modify its functional groups to enhance specific properties (e.g., solubility, bioavailability, or target specificity).

Future Prospects

Further studies, including pharmacokinetics, toxicity, and mechanism of action, are essential to fully understand its potential applications. Collaborations between synthetic chemists, pharmacologists, and biologists can unlock its therapeutic value.

properties

IUPAC Name

N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-13-4-6-14(7-5-13)21-19(26)16-8-9-18(25)23(22-16)12-17(24)20-11-15-3-2-10-27-15/h4-9,15H,2-3,10-12H2,1H3,(H,20,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELIGYXUDRFDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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